molecular formula C24H23ClN2O4S B2981664 2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide CAS No. 1203274-24-1

2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide

Cat. No.: B2981664
CAS No.: 1203274-24-1
M. Wt: 470.97
InChI Key: GYKLJJBETHFKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide is a benzamide derivative characterized by a chloro-substituted benzamide core, an acetamido-linked phenyl group, and a 4-(isopropylsulfonyl)phenyl substituent. This structure combines electron-withdrawing (chloro, sulfonyl) and hydrophobic (isopropyl) groups, which may influence its physicochemical properties, such as solubility, stability, and binding affinity.

Properties

IUPAC Name

2-chloro-N-[2-[[2-(4-propan-2-ylsulfonylphenyl)acetyl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O4S/c1-16(2)32(30,31)18-13-11-17(12-14-18)15-23(28)26-21-9-5-6-10-22(21)27-24(29)19-7-3-4-8-20(19)25/h3-14,16H,15H2,1-2H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKLJJBETHFKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The synthesis begins with the preparation of 4-(isopropylsulfonyl)phenylacetic acid. This can be achieved through the sulfonation of 4-isopropylphenylacetic acid using chlorosulfonic acid.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with 2-aminobenzamide in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond.

    Chlorination: The final step involves the chlorination of the benzamide derivative using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the chloro group, converting it into a hydrogen atom or other functional groups.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide, potassium thiocyanate, or sodium methoxide under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new organic compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical intermediate. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.

Industry

In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it suitable for the production of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide involves its interaction with specific molecular targets. The chloro and sulfonyl groups can form hydrogen bonds and electrostatic interactions with proteins, enzymes, or receptors, influencing their activity. The benzamide moiety may also play a role in binding to biological targets, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares functional motifs with several classes of molecules, including pesticides, herbicide intermediates, and antibody-drug conjugate (ADC) building blocks. Below is a detailed analysis of its structural and functional distinctions from these analogs:

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Application Reference
2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide CₓHᵧClN₃O₄S* ~500 (estimated) Chlorobenzamide, isopropylsulfonyl, acetamido Not specified (structural analog to pesticides/ADCs) -
2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide (triflumuron) C₁₅H₁₀ClF₃N₂O₃ 358.7 Chlorobenzamide, trifluoromethoxy, urea Insect growth regulator
2-chloro-N-(1-methylethyl)-N-phenylacetamide (propachlor) C₁₁H₁₄ClNO 211.7 Chloroacetamide, isopropyl Herbicide
2-chloro-N-(((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)benzenesulfonamide (chlorsulfuron) C₁₂H₁₂ClN₅O₄S 357.8 Chlorobenzenesulfonamide, triazinyl Herbicide
ADC1730 Mal-PhAc-Val-Ala-PAB C₂₇H₃₀N₄O₆ 506.56 Maleimide, phenylacetamido, Val-Ala-PAB Antibody-drug conjugate linker
2-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide C₂₂H₂₀ClN₃O₂S 425.93 Chlorobenzamide, piperazinyl, thienylcarbonyl Not specified (pharmacological research)

*Exact molecular formula inferred from structure; insufficient data in evidence for precise calculation.

Key Findings:

Agrochemical Analogs (): Triflumuron and propachlor share the chloroacetamide/benzamide backbone but differ in substituents. Triflumuron’s trifluoromethoxy group enhances metabolic stability compared to the target compound’s isopropylsulfonyl group, which may improve soil persistence .

Pharmaceutical Building Blocks ():

  • ADC1730 and related compounds incorporate phenylacetamido motifs but are engineered for protease-cleavable drug release (e.g., Val-Ala-PAB linker). The target compound lacks such specialized functionalization, suggesting divergent applications .

Such differences could modulate receptor binding or pharmacokinetics .

Biological Activity

The compound 2-chloro-N-(2-(2-(4-(isopropylsulfonyl)phenyl)acetamido)phenyl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews various studies on its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₃₆H₃₅ClN₂O₄S
  • Molecular Weight : 634.20 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chloroacetamide derivatives, including the compound . A study focusing on the antimicrobial properties of twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides found that these compounds exhibited varying degrees of effectiveness against different bacterial strains:

Bacterial StrainActivity Level
Staphylococcus aureusHigh
Methicillin-resistant S. aureus (MRSA)High
Escherichia coliModerate
Candida albicansModerate

The presence of halogenated substituents on the phenyl ring was noted to enhance lipophilicity, facilitating better membrane penetration and thus greater antimicrobial efficacy .

Antidiabetic Potential

In addition to antimicrobial properties, some derivatives of chloroacetamides have shown promise as antidiabetic agents. A study synthesized a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides and evaluated their inhibitory activities against α-glucosidase and α-amylase enzymes. The most active compound demonstrated an IC₅₀ value of 10.75 ± 0.52 μM, indicating potent inhibition compared to acarbose (IC₅₀ = 39.48 ± 0.80 μM) .

Anticancer Activity

The anticancer properties of similar compounds have also been investigated. Research indicates that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In silico docking studies have suggested strong binding interactions with target proteins associated with cancer progression, demonstrating a promising avenue for further exploration in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Studies indicate that modifications on the phenyl rings and the introduction of electron-donating or withdrawing groups significantly impact the biological efficacy:

Substituent TypeEffect on Activity
Electron-donating groupsIncreased activity against enzymes
Electron-withdrawing groupsEnhanced binding affinity

Compounds with optimal combinations of these substituents have shown improved biological profiles, making them suitable candidates for drug development .

Case Studies

  • Antimicrobial Study : A comparative analysis demonstrated that certain chloroacetamide derivatives exhibited superior activity against S. aureus compared to traditional antibiotics like ciprofloxacin, suggesting their potential as alternative therapeutic agents .
  • Antidiabetic Research : In a study focusing on α-glucosidase inhibitors, derivatives were found to effectively reduce postprandial blood glucose levels in vitro, showcasing their potential in managing type 2 diabetes .
  • Cancer Cell Line Testing : Compounds were tested against several cancer cell lines, revealing IC₅₀ values in the low micromolar range, indicating significant cytotoxicity and potential for further development as anticancer agents .

Q & A

Q. What are the critical synthetic steps and characterization techniques for this compound?

The synthesis involves sequential coupling reactions using activating agents like TBTU in dry dichloromethane (DCM) under controlled temperatures (0–30°C). Key intermediates are prepared by reacting aminophenyl derivatives with chloro-substituted acetamides, monitored via TLC (hexane:ethyl acetate, 9:3 v/v) . Characterization employs:

  • 1H/13C NMR (DMSO-d6) for structural elucidation.
  • Mass spectrometry (VG70-70H) to confirm molecular weight.
  • Elemental analysis (Elementar Vario EL III) to validate purity (±0.5% theoretical values).
  • Single-crystal X-ray diffraction for 3D structural confirmation, with refinement parameters like R = 0.052 and wR = 0.155 .

Q. How is the molecular structure validated experimentally?

Single-crystal X-ray crystallography is the gold standard. For example:

  • Crystal systems (monoclinic, space group Cc) with lattice parameters (a = 22.262 Å, β = 105.832°) are determined using diffractometers (e.g., Bruker SMART CCD) .
  • Data-to-parameter ratios (e.g., 22.3) and refinement statistics (R factors < 0.07) ensure accuracy .

Q. What are the standard purity assessment protocols?

  • Melting point analysis (Chemi Line CL725 apparatus) to confirm consistency with literature values.
  • TLC retention factor (Rf) comparisons under standardized solvent systems .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Reagent stoichiometry : Adjust molar ratios (e.g., TBTU:amine = 1.5:1) to minimize side reactions.
  • Temperature control : Maintain 0–5°C during coupling to reduce decomposition .
  • Solvent selection : Test polar aprotic solvents (e.g., DMF) for improved solubility of intermediates.

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Dynamic vs. static structures : NMR detects solution-state conformers, while crystallography reveals solid-state packing. Use DFT calculations to model torsional angles and compare with experimental data .
  • Disordered moieties : Refine X-ray data with restraints for flexible groups (e.g., isopropylsulfonyl) .

Q. What computational methods predict biological activity or environmental fate?

  • QSAR models : Corrogate substituent effects (e.g., chloro, sulfonyl) on bioavailability using software like MOE or Schrödinger .
  • Molecular docking : Simulate interactions with bacterial enzymes (e.g., acps-PPTase) to assess antibiotic potential .
  • Environmental persistence : Apply EPI Suite to estimate half-life in soil/water based on logP and hydrolysis rates .

Q. How to design a study evaluating ecological impacts?

  • Experimental setup : Use randomized block designs with split-split plots for variables like concentration, exposure time, and biotic/abiotic compartments .
  • Endpoints : Measure bioaccumulation in model organisms (e.g., Daphnia magna) and enzyme inhibition (e.g., acetylcholinesterase) .

Q. What advanced techniques analyze metabolic pathways or degradation products?

  • LC-HRMS : Identify metabolites via fragmentation patterns and isotope labeling.
  • Microsomal assays : Incubate with liver S9 fractions to track oxidative products (e.g., hydroxylation at the benzamide ring) .

Methodological Considerations

  • Controlled crystallization : Grow crystals in slow-evaporation setups (e.g., DCM/methanol) to ensure diffraction-quality specimens .
  • NMR assignment challenges : Use 2D experiments (HSQC, HMBC) to resolve overlapping signals in aromatic regions .
  • Statistical rigor : Apply ANOVA to split-plot designs for multi-factorial experiments (e.g., rootstock vs. trellis system impacts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.